

# Technical Guide: Commercial Availability, Synthesis, and Application of (R)-N,N'-Dimethyl-BINAM

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## Compound of Interest

Compound Name:	(R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine
CAS No.:	1187857-13-1
Cat. No.:	B3218136

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## Executive Summary

(R)-N,N'-Dimethyl-1,1'-binaphthyl-2,2'-diamine is a privileged chiral ligand and organocatalyst scaffold utilized extensively in modern asymmetric synthesis. This technical whitepaper provides an authoritative breakdown of its commercial landscape, the mechanistic rationale behind its structural design, and field-proven, self-validating experimental workflows for its synthesis and application.

## Chemical Identity & Nomenclature Clarification

In casual laboratory vernacular, this compound is frequently abbreviated as "(R)-N-Methyl-BINAM." However, the commercially and synthetically relevant species is the N,N'-dimethylated derivative[1]. Mono-methylation is synthetically challenging to isolate due to rapid disproportionation and over-alkylation. Therefore, the symmetric N,N'-dimethyl variant remains the gold standard for asymmetric catalysis [1].

- IUPAC Name: (1R)-N2,N2'-dimethyl-[1,1'-binaphthalene]-2,2'-diamine
- CAS Registry Number: 93713-30-5
- Molecular Formula: C22H20N2

## Commercial Availability & Supplier Matrix

Procurement of (R)-N,N'-Dimethyl-BINAM is straightforward, though researchers must balance cost against the stringent enantiomeric excess (ee) requirements of their specific catalytic systems. Below is a comparative matrix of primary suppliers[2][3].

Supplier	CAS Number	Typical Purity	Grade / Application Focus
Sigma-Aldrich (MilliporeSigma)	93713-30-5	≥97%	Reagent Grade; suitable for general ligand synthesis.
TCI (Tokyo Chemical Industry)	93713-30-5	>98.0%	High-ee grade for sensitive asymmetric catalysis.
Alfa Aesar (Thermo Fisher)	93713-30-5	97%+	Standard synthetic building block.
Strem Chemicals (Ascensus)	93713-30-5	>99% ee	Specialized chiral ligand grade.

**Strategic Insight:** For large-scale pharmaceutical development, procuring the highly purified ligand is cost-prohibitive. Synthesizing the ligand in-house from the significantly cheaper unsubstituted (R)-BINAM (CAS 18741-85-0) is the preferred operational strategy[4].

## Mechanistic Role in Asymmetric Catalysis

**Expertise & Experience Insight:** Why methylate BINAM? Unsubstituted BINAM possesses primary amines that act as both strong hydrogen-bond donors and aggressive nucleophiles. In transition-metal catalysis, this often leads to unwanted background reactions or irreversible catalyst poisoning via tight metal coordination.

By installing N-methyl groups, the steric bulk at the nitrogen centers is deliberately increased. This steric demand forces a wider dihedral angle across the binaphthyl C1-C1' bond, rigidifying the chiral pocket and enhancing enantioselectivity. Furthermore, the resulting secondary amines exhibit finely tuned Lewis basicity, making them ideal, controlled precursors for synthesizing chiral phosphoramidate, phosphoramidite, and selenophosphoramidate catalysts [5].

## Experimental Workflows & Protocols

### Protocol A: Synthesis of (R)-N,N'-Dimethyl-BINAM via Carbamate Reduction

Causality Check: Direct reductive amination of BINAM with formaldehyde/NaBH<sub>4</sub> often yields intractable mixtures of mono-, di-, and tri-methylated products. The two-step acylation/reduction sequence described below guarantees strict, symmetric N,N'-dimethylation[4].

- Acylation: To a flame-dried 500-mL flask, add (R)-BINAM (1.0 equiv) and anhydrous CH<sub>2</sub>Cl<sub>2</sub>. Add pyridine (3.0 equiv, freshly distilled from CaH<sub>2</sub> to rigorously exclude moisture, preventing chloroformate hydrolysis). Cool to 0 °C[4].
- Chloroformate Addition: Dropwise add ethyl chloroformate (2.5 equiv). The intermediate (R)-diethyl [1,1'-binaphthalene]-2,2'-diyldicarbamate forms smoothly over 2 hours[4].
- Reduction: Isolate the carbamate and dissolve in anhydrous THF. Slowly add this solution to a suspension of Lithium Aluminum Hydride (LAH, 4.0 equiv) in THF at 0 °C. (Caution: Highly exothermic H<sub>2</sub> evolution)[4].
- Reflux: Heat the mixture to reflux for 12 hours to fully reduce the carbamate carbonyls to N-methyl groups.
- Fieser Quench: Cool to 0 °C. Quench sequentially with  
mL H<sub>2</sub>O,  
mL 15% NaOH, and  
mL H<sub>2</sub>O (where  
= grams of LAH used). Why? This specific stoichiometry is critical; it converts the gelatinous,

product-trapping aluminum salts into a granular, easily filterable white precipitate, ensuring maximum recovery of the diamine [4].

- Isolation: Filter through a Celite pad, concentrate, and recrystallize to yield pure (R)-N,N'-Dimethyl-BINAM[4].

## Protocol B: Enantiopurity Verification (Self-Validation)

Do not assume the enantiomeric excess is preserved during reflux without empirical verification. The system must be self-validating.

Quantitative HPLC Validation Data:

Enantiomer	Retention Time (min)	Column	Mobile Phase (Hexanes/i-PrOH)	Flow Rate
(S)-N,N'-Dimethyl-BINAM	9.16	Chiralcel AD-H	95:5	0.5 mL/min

| (R)-N,N'-Dimethyl-BINAM | 9.81 | Chiralcel AD-H | 95:5 | 0.5 mL/min |

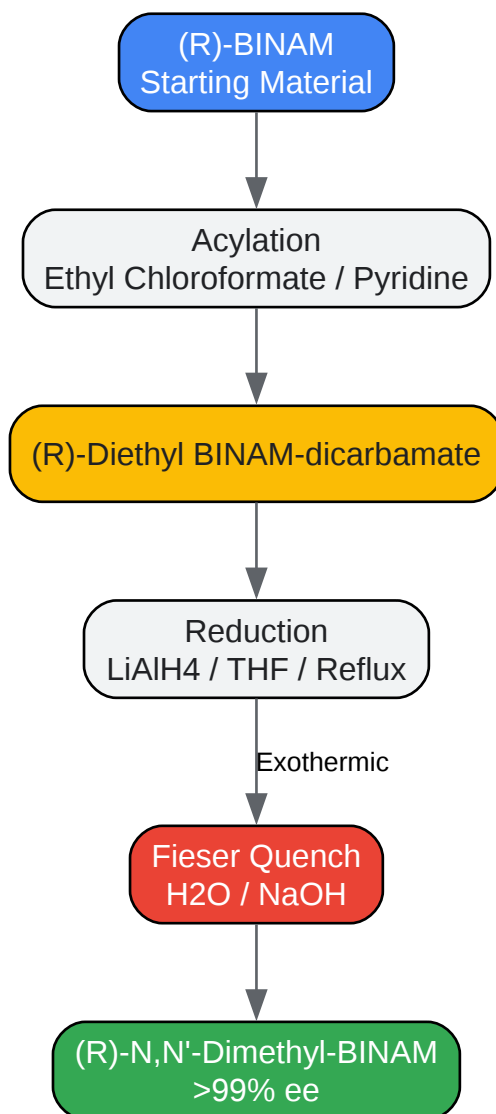
Acceptance Criteria: Batches must demonstrate >99:1 er (enantiomeric ratio) at 220 nm detection [4].

## Protocol C: Synthesis of Selenophosphoramidate Catalyst

- Deprotonation: Dissolve (R)-N,N'-Dimethyl-BINAM in THF at -74 °C. Add n-BuLi (2.0 equiv) dropwise to generate the highly reactive dilithiated diamide[5].
- Phosphorylation: Add dichloro(diisopropylamino)phosphine (1.0 equiv). Warm to room temperature to close the diazaphosphepine ring[5].
- Oxidation: Add elemental Selenium powder (3.0 equiv) in one portion. The reaction immediately turns brown-black. Stir for 1 hour at room temperature[5].

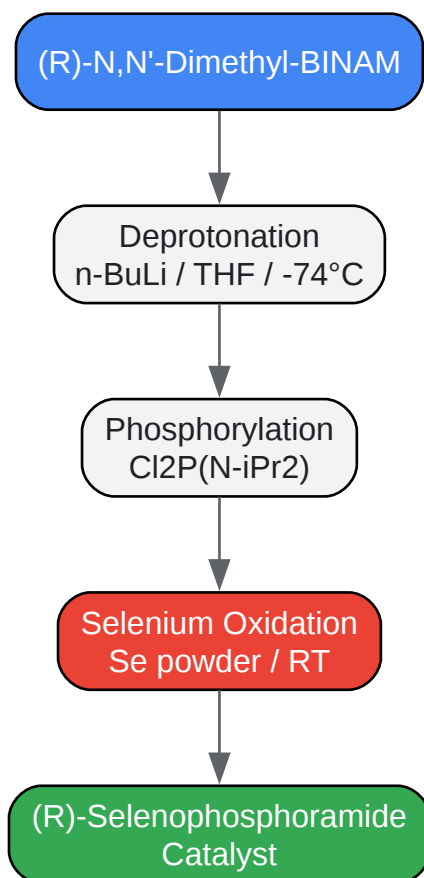
- Purification: Filter the heterogeneous mixture through Celite and purify via silica gel flash chromatography to isolate the pure (R)-selenophosphoramidate catalyst [5].

## Visualized Workflows



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Workflow: Synthesis of (R)-N,N'-Dimethyl-BINAM via carbamate reduction.



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Mechanistic pathway: Synthesis of the chiral selenophosphoramidate catalyst.

## References

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## Sources

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